L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-
Description
The compound L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- is a heptapeptide comprising seven amino acids: L-leucine (Leu), L-isoleucine (Ile), L-proline (Pro), glycine (Gly), and L-serine (Ser). This sequence incorporates branched-chain amino acids (BCAAs) like Leu and Ile, which are essential for protein synthesis and metabolic regulation .
Properties
CAS No. |
158442-98-9 |
|---|---|
Molecular Formula |
C39H68N8O10 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H68N8O10/c1-9-24(8)32(40)38(55)47-15-10-12-29(47)35(52)41-19-31(49)42-26(17-22(4)5)37(54)46-14-11-13-30(46)36(53)43-25(16-21(2)3)33(50)45-28(20-48)34(51)44-27(39(56)57)18-23(6)7/h21-30,32,48H,9-20,40H2,1-8H3,(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,45,50)(H,56,57)/t24-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |
InChI Key |
CNOUMPZKJKSHTQ-UEVDNRNHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Mechanistic Overview
SPPS is the gold standard for peptide synthesis, enabling sequential assembly of amino acids on a polymer resin. The method eliminates intermediate purification steps, reducing synthesis time and increasing yield. Key steps include:
- Resin Functionalization : Attachment of the first amino acid (C-terminal) to a resin (e.g., Wang resin).
- Amino Acid Coupling : Sequential addition of N-α-protected amino acids using activators like HATU or DIC.
- Deprotection : Removal of temporary protecting groups (e.g., Fmoc or Boc) under acidic/basic conditions.
- Cleavage : Release of the peptide from the resin with strong acids (e.g., TFA).
Chemistry and Automation
Modern SPPS employs Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) strategies. Fmoc chemistry is preferred for its mild deprotection conditions (piperidine in DMF), minimizing side reactions. Automated synthesizers (e.g., ABI 433A) enable precise control over coupling and deprotection cycles.
Continuous-Flow SPPS
A novel approach using liquid chromatographic equipment achieves rapid synthesis. For example, the tetrapeptide Leu-Ala-Gly-Val was synthesized in 99.3% purity within 4 hours using microporous polystyrene and recycled symmetric anhydrides. This method optimizes reaction kinetics and solvent usage.
Case Study: Heptapeptide Synthesis
For the target peptide, the sequence Leu-Ile-Pro-Gly-Leu-Pro-Leu-Ser would be synthesized as follows:
- Resin Loading : Serine is attached to the resin via a linker.
- Coupling Cycle :
- Step 1 : Add Fmoc-Leu-OH (C-terminal residue).
- Step 2 : Add Fmoc-Pro-OH.
- Step 3 : Add Fmoc-Leu-OH.
- Step 4 : Add Fmoc-Gly-OH.
- Step 5 : Add Fmoc-Pro-OH.
- Step 6 : Add Fmoc-Ile-OH.
- Step 7 : Add Fmoc-Leu-OH.
- Cleavage : TFA-mediated release from the resin.
Advantages and Limitations
Enzymatic Synthesis
L-Amino Acid Ligase (Lal) Catalysis
The enzyme Lal from Pseudomonas syringae catalyzes ATP-dependent condensation of unprotected amino acids. Key features include:
- Broad Substrate Specificity : Accepts 136 of 231 tested amino acid pairs.
- Anti-Reverse Selectivity : Minimizes undesired by-products.
Application to Dipeptide Synthesis
For Leu-Ile , Lal achieves 77% yield under optimized conditions (pH 9, 30°C, 20 mM ATP). The reaction mechanism involves:
- Activation : ATP-dependent formation of aminoacyl-phosphate intermediates.
- Condensation : Ligation of amino acids without racemization.
Challenges for Longer Peptides
Enzymatic synthesis is less efficient for peptides >4 residues due to steric hindrance. For example, the heptapeptide target would require iterative dipeptide synthesis followed by enzymatic ligation, which is time-consuming and low-yielding.
Comparative Performance
| Substrate | Yield (%) | Reference |
|---|---|---|
| Leu-Ile | 77 | |
| Arg-Phe | 62 | |
| Gln-Trp | 54 |
Solution-Phase Synthesis
Protecting Groups and Coupling Agents
Solution-phase synthesis relies on temporary protection (e.g., Boc, Z) and activating agents (e.g., DCC, HOBt). For the target peptide:
- Stepwise Coupling :
- Step 1 : Synthesize Serine methyl ester → Pro-Ser.
- Step 2 : Couple Pro-Ser with Leu-Pro → Leu-Pro-Pro-Ser.
- Step 3 : Continue until full sequence is achieved.
- Purification : Recrystallization or chromatography after each step.
Challenges
- Purification Burden : Mandatory after each coupling step.
- Low Throughput : Time-consuming for long peptides.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability | Complexity |
|---|---|---|---|---|---|
| SPPS | 80–95% | >95% | High | Low | Moderate |
| Enzymatic | 50–80% | >90% | Moderate | Low | High |
| Solution-Phase | 60–75% | >85% | Moderate | Low | High |
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with side chains susceptible to oxidation, such as serine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can lead to the formation of serine oxide.
Scientific Research Applications
L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties
Insights :
Insights :
Production Methods
Insights :
Insights :
Structural Analogues and Functional Peptides
Biological Activity
L-Leucine, as part of the compound L-Leucine, L-isoleucyl-L-prolylglycyl-L-leucyl-L-prolyl-L-leucyl-L-seryl-, plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of L-Leucine and Its Role
L-Leucine is an essential branched-chain amino acid (BCAA) that is crucial for protein synthesis and metabolic regulation. It is particularly known for its role in stimulating the mTOR (mechanistic target of rapamycin) signaling pathway, which is vital for cell growth and proliferation. The compound combines multiple amino acids, including L-isoleucine, proline, glycine, and serine, which may enhance or modify the biological effects of L-leucine.
- mTOR Pathway Activation :
- Protein Synthesis :
- Regulation of Energy Metabolism :
Table 1: Biological Activities Associated with L-Leucine
| Activity Type | Description |
|---|---|
| Protein Synthesis | Enhances muscle protein synthesis via mTOR activation |
| Metabolic Regulation | Modulates glucose metabolism and insulin sensitivity |
| Appetite Regulation | Influences satiety signals in the hypothalamus |
| Antioxidant Effects | May reduce oxidative stress by modulating antioxidant enzyme activities |
Case Studies
-
Leucine Supplementation in Aging :
A study investigated the effects of leucine supplementation on elderly individuals, revealing improvements in muscle mass and strength. The results indicated that leucine could counteract age-related muscle loss (sarcopenia) by enhancing muscle protein synthesis . -
Leucine’s Role in Cancer Therapy :
Research has shown that leucine can influence cancer cell metabolism. In a study involving doxorubicin treatment for breast cancer, leucine administration was associated with reduced oxidative stress markers in liver tissues .
Research Findings
-
Leucine-Rich Diets :
A recent study highlighted that diets rich in L-leucine led to decreased catalase (CAT) activity in liver tissues when combined with doxorubicin treatment. This suggests a potential interaction between leucine metabolism and oxidative stress responses . -
Peptide Synthesis Techniques :
The compound can be synthesized using solid-phase peptide synthesis (SPPS), allowing for controlled assembly of amino acids into functional peptides. This method supports research into therapeutic applications of peptides derived from leucine-rich sequences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
